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Compound of Interest |

Compound Name: N-(2-Chloroethyl)benzamide

CAS No.: 26385-07-9

Cat. No.: B1582378
H

CINO Molecular Weight: 183.63 g/mol [1][2]

Executive Summary

N-(2-Chloroethyl)benzamide is a critical intermediate in medicinal chemistry, frequently
utilized in the synthesis of nitrogen mustard derivatives and oxazoline heterocycles. Its
structural integrity is defined by the stability of the benzamide core and the reactivity of the alkyl
chloride tail.

This technical guide provides a definitive reference for the spectral identification of N-(2-
Chloroethyl)benzamide. Unlike generic databases, this document correlates spectral features
directly to structural moieties, establishing a self-validating analytical workflow for researchers
engaged in drug development and synthetic optimization.

Structural Context & Synthesis[3][4][5][6][7]

To understand the spectral impurities often found with this compound, one must understand its
genesis. The standard synthesis involves the Schotten-Baumann reaction or direct acylation.

e Precursors: Benzoyl chloride + 2-Chloroethylamine hydrochloride.
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» Key Impurities: Benzoic acid (hydrolysis product), N-(2-hydroxyethyl)benzamide (if
conditions are too basic/aqueous).

e Physical State: White crystalline solid.

e Melting Point: 103-106 °C .

Mass Spectrometry (MS) Analysis[9][10][11][12][13]

Mass spectrometry provides the primary "fingerprint” for this molecule, characterized by the
distinct chlorine isotopic cluster.

Fragmentation Logic

The Electron lonization (El) spectrum is dominated by alpha-cleavage adjacent to the carbonyl
group. The stability of the benzoyl cation renders it the base peak, suppressing the intensity of

the molecular ion.
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Fragmentation Pathway Diagram

The following diagram illustrates the decay of the parent ion into its primary diagnostic

fragments.
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Figure 1: EI-MS Fragmentation pathway showing the genesis of the base peak (m/z 105) and
phenyl cation.

Infrared Spectroscopy (FT-IR)

IR analysis serves as a rapid functional group validation tool. The presence of the Amide I/1I
bands and the absence of a broad O-H stretch (indicative of the hydrolyzed benzoic acid
impurity) are the critical quality checks.
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Nuclear Magnetic Resonance (NMR)[6][10][13]

NMR provides the definitive structural proof. The data below assumes a solvent of CDCI

at 400 MHz.

H NMR Data Assignments

The ethylene linker protons often appear as a tight multiplet or two distinct triplets depending

on the resolution and concentration.
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Note on Ethylene Linker: While often reported as two triplets, the CH

-N and CH

-Cl signals are chemically similar and may overlap (forming an AA'BB' system) in lower-field

instruments .

C NMR Data Assighments

© 2026 BenchChem. All rights reserved.

6/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (

Carbon Type Assignment
ppm)
167.8 Quaternary (C=0) Carbonyl
134.2 Quaternary (Ar) Ipso-carbon
131.7 CH (Ar) Para-carbon
128.7 CH (Ar) Meta-carbons
127.1 CH (Ar) Ortho-carbons
CH
43.8 CH
-Cl
CH
41.6 CH
-N

NMR Assignment Workflow

The following logic flow ensures accurate peak assignment and impurity detection.
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Figure 2: Step-by-step logic for validating the 1H NMR spectrum of N-(2-

Chloroethyl)benzamide.

Experimental Protocols
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To replicate the spectral data above, strictly adhere to these preparation protocols.

NMR Sample Preparation

e Solvent: Use CDCI

(99.8% D) with 0.03% TMS as an internal standard.

o Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

o Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a
cotton plug into the NMR tube.

e Acquisition: Standard proton parameters (pulse width 30°, relaxation delay 1s, 16 scans).

IR Sample Preparation (ATR Method)

o Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid
moisture absorption (which obscures the NH region).

e Procedure: Place ~2 mg of solid crystal onto the diamond crystal. Apply high pressure to
ensure contact.

o Background: Collect background spectrum of air before sample application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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